4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol
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Overview
Description
4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol is an organic compound with the molecular formula C15H16BrNO2 It is characterized by the presence of a bromine atom at the 4th position, a methoxybenzyl group, and an aminomethyl group attached to the phenol ring
Mechanism of Action
Mode of Action
It’s known that brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a lewis base (like oxygen, nitrogen, or sulfur atoms) in the target molecule .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylphenol and 2-methoxybenzylamine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Bromo-2-methylphenol: Similar structure but lacks the methoxybenzyl and aminomethyl groups.
2-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the bromine and phenol functionalities.
Uniqueness: 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-[[(2-methoxyphenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,17-18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQYHJLKEZLGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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